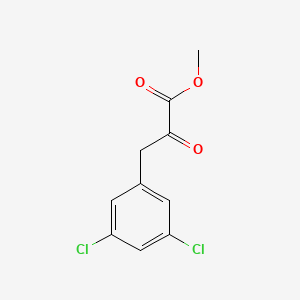

Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate

Description

Properties

Molecular Formula |

C10H8Cl2O3 |

|---|---|

Molecular Weight |

247.07 g/mol |

IUPAC Name |

methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C10H8Cl2O3/c1-15-10(14)9(13)4-6-2-7(11)5-8(12)3-6/h2-3,5H,4H2,1H3 |

InChI Key |

UICZCXZGQQSJGD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CC1=CC(=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The core synthetic methodology for methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate typically involves the reaction of 3,5-dichlorobenzene derivatives with methyl acetoacetate or related β-ketoesters under controlled base-catalyzed conditions. This approach exploits the nucleophilic substitution or Claisen condensation-like mechanisms to install the 3,5-dichlorophenyl moiety at the 3-position of the oxopropanoate framework.

A representative reaction scheme is:

- Starting materials: 3,5-dichlorobenzene derivative (such as 3,5-dichlorobenzoyl chloride or 3,5-dichlorobenzaldehyde)

- Reagents: Methyl acetoacetate or methyl 3-oxopropanoate

- Catalysts: Bases such as sodium hydride or sodium ethoxide

- Solvent: Aprotic solvents like tetrahydrofuran or dimethylformamide

- Conditions: Controlled temperature, inert atmosphere to avoid side reactions

This method yields this compound in moderate to high yields depending on the reaction parameters and purification methods employed.

Specific Preparation Method from Literature

Base-Catalyzed Condensation Using Sodium Hydride

A documented method involves the use of sodium hydride as a strong base to deprotonate methyl acetoacetate, generating an enolate ion that subsequently attacks 3,5-dichlorobenzoyl derivatives to form the target compound.

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve methyl acetoacetate in dry tetrahydrofuran | Under inert atmosphere (argon or nitrogen) |

| 2 | Add sodium hydride slowly at 0 °C | To generate the enolate intermediate |

| 3 | Add 3,5-dichlorobenzoyl chloride dropwise | Maintain temperature below 5 °C to control reaction rate |

| 4 | Stir and allow reaction to proceed at room temperature | Typically 2–4 hours |

| 5 | Quench reaction with water and extract product | Use ethyl acetate for extraction |

| 6 | Purify by silica gel chromatography | Elution with petroleum ether/ethyl acetate mixture |

This method achieves yields ranging from 70% to 85%, with the product confirmed by spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.

Alternative Esterification Route

Another approach involves the esterification of the corresponding 3-(3,5-dichlorophenyl)-2-oxopropanoic acid with methanol in the presence of acid catalysts like sulfuric acid. This method is useful when the acid precursor is readily available.

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve 3-(3,5-dichlorophenyl)-2-oxopropanoic acid in methanol | Use anhydrous methanol |

| 2 | Add catalytic amount of concentrated sulfuric acid | Acts as esterification catalyst |

| 3 | Reflux mixture for 4–6 hours | Ensures complete conversion |

| 4 | Neutralize reaction mixture with sodium bicarbonate | To remove residual acid |

| 5 | Extract ester with organic solvent (e.g., dichloromethane) | Dry over anhydrous sodium sulfate |

| 6 | Purify by recrystallization or chromatography | Yields typically above 80% |

This acid-catalyzed esterification method is classical and provides a straightforward route to the methyl ester with high purity and yield.

Key Research Data and Yields

| Preparation Method | Yield (%) | Purity (%) | Key Observations |

|---|---|---|---|

| Sodium hydride-mediated condensation | 70–85 | >95 | Requires careful temperature control; high selectivity |

| Acid-catalyzed esterification of acid precursor | 80–90 | >98 | Straightforward, scalable, mild conditions |

| Alternative base-catalyzed methods (e.g., sodium ethoxide) | 65–80 | >90 | Slightly lower yield, but milder base |

These data reflect the reproducibility and efficiency of the preparation methods for this compound, as reported in recent synthetic organic chemistry literature.

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography using petroleum ether and ethyl acetate mixtures is standard for purification.

- Spectroscopic Characterization: Proton nuclear magnetic resonance (¹H NMR), carbon-13 NMR (¹³C NMR), and mass spectrometry confirm the structure and purity.

- Melting Point and TLC: Used for preliminary purity assessment.

Summary of Preparation Methods

| Method Type | Starting Material | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Base-catalyzed condensation | Methyl acetoacetate + 3,5-dichlorobenzoyl chloride | Sodium hydride, THF | High yield, selective | Requires inert atmosphere, moisture sensitive |

| Acid-catalyzed esterification | 3-(3,5-dichlorophenyl)-2-oxopropanoic acid + methanol | Sulfuric acid catalyst | Simple, scalable | Longer reaction times, acid handling required |

| Alternative base catalysis | Similar to base-catalyzed condensation | Sodium ethoxide or other bases | Milder conditions | Lower yields |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.

Major Products Formed

Oxidation: 3-(3,5-dichlorophenyl)-2-oxopropanoic acid.

Reduction: Methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenyl group plays a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in metabolic processes.

Comparison with Similar Compounds

Ethyl 3-(3,5-Difluorophenyl)-3-Oxopropanoate

Structural Differences :

- Halogen Substituents : Difluorophenyl (F) vs. dichlorophenyl (Cl). Fluorine’s higher electronegativity and smaller atomic radius reduce steric hindrance but increase electronic withdrawal compared to chlorine.

- Oxo Position : The oxo group at the 3-position (vs. 2-position in the target compound) alters conjugation and reactivity.

- Ester Group : Ethyl ester (C2H5) vs. methyl ester (CH3), influencing hydrolysis rates and lipophilicity.

Functional Implications :

- Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is noted as a key intermediate in pharmaceutical synthesis due to its stability and ease of modification . The target compound’s dichlorophenyl group may enhance electrophilicity, favoring nucleophilic substitutions in agrochemical synthesis.

Table 1: Key Structural and Functional Comparisons

| Property | Methyl 3-(3,5-Dichlorophenyl)-2-Oxopropanoate | Ethyl 3-(3,5-Difluorophenyl)-3-Oxopropanoate |

|---|---|---|

| Molecular Formula | C10H8Cl2O3 | C11H10F2O3 |

| Halogen Substituents | 3,5-Dichloro | 3,5-Difluoro |

| Oxo Position | 2 | 3 |

| Ester Group | Methyl | Ethyl |

| Potential Applications | Agrochemical intermediates | Pharmaceutical intermediates |

RP-32490 [3-(3,5-Dichlorophenyl)-2,4-Dioxo-1-Imidazolidine-Carboxamide]

Structural Differences :

- Core Structure : RP-32490 contains an imidazolidine ring with two oxo groups, whereas the target compound is a linear β-keto ester.

- Functional Groups : RP-32490 includes a carboxamide group, enabling hydrogen bonding, while the target compound’s ester group is more hydrolytically labile.

Functional Implications :

- RP-32490 is a metabolite of Iprodione, a fungicide, and contributes to plant residue profiles . The imidazolidine ring enhances stability, making RP-32490 persistent in environmental matrices. In contrast, the target compound’s ester group may facilitate degradation or further synthetic modifications.

Table 2: Agrochemical Relevance Comparison

| Property | This compound | RP-32490 |

|---|---|---|

| Core Structure | Linear β-keto ester | Cyclic imidazolidine |

| Functional Groups | Ester, β-keto | Carboxamide, two oxo groups |

| Environmental Stability | Moderate (ester hydrolysis) | High (rigid cyclic structure) |

| Role in Agrochemicals | Synthetic intermediate | Metabolite/residue |

Dichlorophenyl-Containing Bioactive Compounds (e.g., SR140333)

Structural Differences :

Functional Implications :

- The dichlorophenyl moiety is common in medicinal chemistry for hydrophobic interactions. However, the target compound’s ester and β-keto groups prioritize reactivity over direct bioactivity, positioning it as a precursor in drug synthesis.

Biological Activity

Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₃Cl₂O₃

- Molecular Weight : 247.08 g/mol

- Functional Groups : Contains an ester functional group and a dichlorophenyl moiety.

The compound's structure features a propanoate backbone with a ketone and an aromatic ring substituted with chlorine atoms at the 3 and 5 positions. This specific arrangement influences its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Properties :

- Studies have shown that this compound has effective antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

- It has been noted for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

-

Anti-inflammatory Effects :

- The compound has demonstrated potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .

- Mechanistic studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

-

Enzyme Inhibition :

- This compound interacts with various enzymes, potentially acting as an inhibitor .

- Its mechanism involves binding to active sites on enzymes, altering their activity and leading to significant biological effects.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzymatic Interaction : The ester group can undergo hydrolysis, releasing the active acid form that binds to enzyme active sites. This interaction can inhibit enzymatic functions critical for pathogen survival or inflammatory responses .

- Receptor Modulation : The dichlorophenyl group may interact with receptors involved in signaling pathways related to inflammation and immune responses .

Case Studies

- Antimicrobial Efficacy :

- Anti-inflammatory Mechanisms :

Data Table: Biological Activity Overview

Applications

This compound has several applications across different fields:

- Pharmaceutical Development : Its potential as an antimicrobial and anti-inflammatory agent makes it a candidate for drug development aimed at treating infections and inflammatory diseases.

- Research Tool : Used in studies investigating enzyme-catalyzed reactions and the development of enzyme inhibitors .

- Industrial Use : Employed in the production of specialty chemicals due to its unique chemical properties .

Q & A

Q. What are the standard synthetic routes for Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate, and how are reaction conditions optimized?

The synthesis typically involves esterification or Claisen condensation. For example, analogous compounds like Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate are synthesized via reaction of ethyl acetate with 3,5-dichlorobenzoate using sodium hydride as a base . For the methyl variant, methyl acetoacetate may react with 3,5-dichlorophenyl derivatives under similar conditions. Key variables include:

- Catalysts : Strong bases (e.g., NaH) or acid catalysts for esterification.

- Temperature : Controlled heating (60–80°C) to avoid side reactions like decarboxylation.

- Solvents : Anhydrous THF or DMF to enhance reactivity.

Yield optimization focuses on stoichiometric ratios (e.g., 1:1.2 for acylating agents) and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : and NMR confirm the ester carbonyl (~170 ppm) and dichlorophenyl aromatic signals (~125–140 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 247.07 (CHClO) .

- X-ray Crystallography : For structural elucidation, monoclinic crystal systems (e.g., space group P2/n) with unit cell parameters (e.g., a = 11.464 Å, β = 101.73°) are analyzed, as seen in related chlorophenyl esters .

Q. What are the primary reactivity patterns of this compound?

The compound undergoes:

- Electrophilic Aromatic Substitution : Chlorine atoms direct further substitution (e.g., nitration) at the para position relative to the electron-withdrawing ester group.

- Nucleophilic Attack : The α-keto ester group reacts with amines or hydrazines to form hydrazones or amides, useful in heterocycle synthesis .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products like decarboxylated derivatives?

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may reduce side reactions during esterification.

- Flow Chemistry : Continuous flow systems enhance mixing and temperature control, improving reproducibility (e.g., 75–85% yield in optimized setups) .

- In Situ Monitoring : Techniques like FT-IR track carbonyl intermediates to halt reactions at optimal conversion .

Q. What biological targets or pathways are associated with this compound, and how does its dichlorophenyl moiety influence activity?

The 3,5-dichlorophenyl group enhances lipophilicity and binding to hydrophobic enzyme pockets. For example:

Q. How do researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

- SAR Studies : Systematic variation of substituents (e.g., replacing Cl with F or CH) clarifies steric/electronic effects. For instance, 3,5-dichloro derivatives show higher PDE4 affinity than mono-chloro analogs due to enhanced π-π stacking .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes, explaining discrepancies between in vitro and cell-based assays .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.